molecular formula C8H12O3 B3150588 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 691363-81-2

1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B3150588
CAS No.: 691363-81-2
M. Wt: 156.18 g/mol
InChI Key: GEXLBKCAOFCVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone is a chemical compound known for its unique structure and potential applications in various scientific fields. The compound features a cyclopropyl group attached to a dioxolane ring, which is further connected to an ethanone moiety. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and industrial applications.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The cyclopropyl group and dioxolane ring play crucial roles in binding to these targets and modulating their activity . The exact pathways and molecular targets may vary depending on the specific application and context of use .

Properties

IUPAC Name

1-cyclopropyl-2-(1,3-dioxolan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(6-1-2-6)5-8-10-3-4-11-8/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXLBKCAOFCVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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